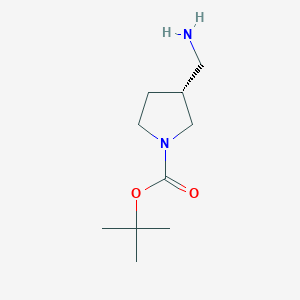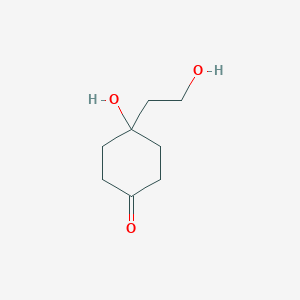
(R)-1-Boc-3-(アミノメチル)ピロリジン
概要
説明
®-1-Boc-3-(aminomethyl)pyrrolidine is an organic compound with the molecular formula C10H20N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in various fields of chemistry and pharmaceutical research due to its structural properties and reactivity.
科学的研究の応用
®-1-Boc-3-(aminomethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to possess several important biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(aminomethyl)pyrrolidine typically involves the nucleophilic substitution reaction of pyrrolidine with ethyl carbamate and 1-butoxycarbonylcyclobutane . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-3-(aminomethyl)pyrrolidine may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
®-1-Boc-3-(aminomethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Sodium Hydride or Potassium Carbonate: Bases used in nucleophilic substitution reactions.
Hydrogenation Catalysts: Such as palladium on carbon for reduction reactions.
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Substituted Pyrrolidines: Formed through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
(S)-1-Boc-3-(aminomethyl)pyrrolidine: The enantiomer of ®-1-Boc-3-(aminomethyl)pyrrolidine, differing in the spatial arrangement of atoms.
®-1-Boc-2-(aminomethyl)pyrrolidine: A structural isomer with the aminomethyl group at the 2-position instead of the 3-position.
®-1-Boc-3-(hydroxymethyl)pyrrolidine: A derivative with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
®-1-Boc-3-(aminomethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the Boc-protected amine group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile building block in the preparation of chiral compounds.
特性
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363902 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199174-29-3 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)








![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)

